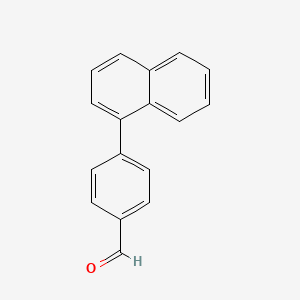

4-(2-Hydroxynaphthalen-1-yl)benzaldehyde

Description

The exact mass of the compound 4-Naphthalen-1-yl-benzaldehyde is 232.088815002 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

56432-18-9 |

|---|---|

Molecular Formula |

C17H12O2 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

4-(2-hydroxynaphthalen-1-yl)benzaldehyde |

InChI |

InChI=1S/C17H12O2/c18-11-12-5-7-14(8-6-12)17-15-4-2-1-3-13(15)9-10-16(17)19/h1-11,19H |

InChI Key |

ZBUQPRCZLKQOTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde, a biaryl compound with potential applications in medicinal chemistry and materials science. The synthetic approach detailed herein is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide includes a detailed experimental protocol for the synthesis and purification of the target compound. Furthermore, a thorough characterization is presented, with expected analytical data summarized in tabular format for clarity and ease of comparison. Key experimental workflows and potential molecular interactions are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's chemistry and potential applications.

Introduction

Biaryl scaffolds are privileged structures in drug discovery and development, often exhibiting a wide range of biological activities. The compound this compound integrates a benzaldehyde moiety with a 2-naphthol core, presenting interesting possibilities for further functionalization and exploration of its pharmacological profile. The aldehyde group can serve as a handle for the synthesis of Schiff bases, imines, or other derivatives, while the hydroxyl group on the naphthalene ring can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition in biological systems. This guide outlines a reliable synthetic route and provides a comprehensive set of expected characterization data to aid researchers in the preparation and identification of this valuable chemical entity.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoborane and an organohalide, catalyzed by a palladium complex.[1] In this proposed synthesis, 4-formylphenylboronic acid is coupled with 1-bromo-2-naphthol.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

4-Formylphenylboronic acid

-

1-Bromo-2-naphthol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-formylphenylboronic acid (1.0 eq), 1-bromo-2-naphthol (1.0 eq), and potassium carbonate (2.0 eq).

-

Catalyst Preparation: In a separate small vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of toluene.

-

Solvent Addition: Add a 4:1:1 mixture of toluene:ethanol:water to the reaction flask.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to remove any dissolved oxygen.

-

Catalyst Addition and Reflux: Add the prepared palladium catalyst solution to the reaction mixture. Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.

Characterization Data

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. The following tables summarize the expected quantitative data based on the analysis of structurally similar compounds.[2][3][4]

Physical and Spectroscopic Data

| Parameter | Expected Value |

| Molecular Formula | C₁₇H₁₂O₂ |

| Molecular Weight | 248.28 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 165-170 °C |

| Solubility | Soluble in DMSO, acetone, ethyl acetate; sparingly soluble in methanol; insoluble in water. |

¹H NMR Spectroscopy

Expected spectrum recorded on a 400 MHz instrument in DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.95 | s | 1H | Aldehydic proton (-CHO) |

| ~9.80 | s | 1H | Hydroxyl proton (-OH) |

| ~8.00 | d | 2H | Aromatic protons ortho to -CHO |

| ~7.90 | d | 1H | Naphthyl proton |

| ~7.85 | d | 1H | Naphthyl proton |

| ~7.65 | d | 2H | Aromatic protons meta to -CHO |

| ~7.45 | t | 1H | Naphthyl proton |

| ~7.35 | t | 1H | Naphthyl proton |

| ~7.30 | d | 1H | Naphthyl proton |

| ~7.20 | d | 1H | Naphthyl proton |

¹³C NMR Spectroscopy

Expected spectrum recorded on a 100 MHz instrument in DMSO-d₆.

| Chemical Shift (δ, ppm) | Assignment |

| ~192.5 | Aldehydic carbonyl carbon (C HO) |

| ~152.0 | Naphthyl carbon attached to -OH |

| ~145.0 | Benzaldehyde carbon C4 (ipso to naphthyl) |

| ~135.0 | Benzaldehyde carbon C1 (ipso to -CHO) |

| ~132.0 | Naphthyl quaternary carbon |

| ~130.5 | Benzaldehyde carbons ortho to -CHO |

| ~129.0 | Naphthyl CH |

| ~128.5 | Naphthyl CH |

| ~128.0 | Benzaldehyde carbons meta to -CHO |

| ~127.0 | Naphthyl CH |

| ~126.5 | Naphthyl quaternary carbon |

| ~124.0 | Naphthyl CH |

| ~123.0 | Naphthyl CH |

| ~119.0 | Naphthyl CH |

| ~115.0 | Naphthyl carbon C1 (ipso to benzaldehyde) |

IR Spectroscopy and Mass Spectrometry

| Technique | Key Expected Peaks |

| IR (KBr, cm⁻¹) | ~3400-3200 (broad, O-H stretch), ~3050 (aromatic C-H stretch), ~1690 (C=O stretch of aldehyde), ~1600, 1580, 1500 (aromatic C=C stretch) |

| Mass Spec (EI) | m/z (%): 248 [M]⁺ (100), 247 [M-H]⁺, 220 [M-CO]⁺, 219 [M-CHO]⁺, 115 |

Potential Molecular Interactions and Significance

The structure of this compound suggests its potential to engage in various non-covalent interactions, which are fundamental to its possible biological activity and material properties. The hydroxyl group can act as a hydrogen bond donor, while the oxygen of the hydroxyl group and the aldehyde carbonyl can act as hydrogen bond acceptors. The extended aromatic system of the naphthalene and benzene rings allows for π-π stacking interactions. These features make the molecule an interesting candidate for studies involving protein-ligand binding or the design of self-assembling materials.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The proposed Suzuki-Miyaura coupling protocol offers a reliable and efficient route to this valuable biaryl compound. The comprehensive characterization data presented will serve as a crucial reference for researchers in confirming the identity and purity of the synthesized molecule. The insights into its potential molecular interactions highlight its promise for further investigation in drug discovery and materials science. This document is intended to be a valuable resource for scientists engaged in the exploration of novel chemical entities with therapeutic or functional potential.

References

Spectroscopic Properties of 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in public literature, this document synthesizes information from analogous structures, namely 2-hydroxynaphthalene-1-carbaldehyde and 1-phenylnaphthalene, to forecast its spectral characteristics. This guide also outlines detailed experimental protocols for the spectroscopic analysis of this and similar aromatic compounds, and proposes a potential synthetic pathway. Furthermore, potential biological activities are discussed based on the known properties of related naphthalene and benzaldehyde derivatives.

Introduction

This compound is a bi-aryl organic compound that combines the structural features of a naphthaldehyde and a benzaldehyde moiety. This unique combination of two distinct aromatic systems suggests potentially interesting photophysical and biological properties. The naphthalene component is a well-known fluorophore, and its derivatives are explored for various applications, including as fluorescent probes and in medicinal chemistry for their antimicrobial and anti-inflammatory activities.[1][2] Benzaldehyde and its derivatives are also recognized for their broad range of biological activities, including antifungal and antimicrobial properties.[3] The conjugation between the phenyl and naphthyl rings is expected to influence the electronic transitions, leading to distinct spectroscopic signatures. This guide aims to provide a predictive but thorough understanding of these properties to facilitate future research and development.

Predicted Spectroscopic Properties

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the known spectral characteristics of its constituent parts and closely related analogues.

UV-Visible Absorption Spectroscopy

The UV-Vis spectrum of this compound is expected to be complex, showing contributions from both the benzaldehyde and the 2-hydroxynaphthalene chromophores. The conjugation between the two aromatic rings is likely to cause a bathochromic (red) shift in the absorption maxima compared to the individual moieties.

| Predicted Parameter | Expected Value(s) | Rationale/Analogous Compound Data |

| λmax (in Ethanol) | ~290-310 nm, ~340-360 nm | Naphthalene exhibits strong UV absorption from π-π* transitions.[4] 2-hydroxy-6-nitro-1-naphthaldehyde in acetonitrile shows absorption bands at 295 nm and 340 nm.[5] 1-Phenylnaphthalene has an absorption maximum at 283 nm in cyclohexane.[3] |

| Molar Absorptivity (ε) | High (in the order of 10⁴ L·mol⁻¹·cm⁻¹) | Aromatic compounds with extended conjugation typically exhibit high molar absorptivity. |

Fluorescence Spectroscopy

The presence of the 2-hydroxynaphthalene moiety suggests that this compound will be fluorescent. The emission properties will be influenced by the substitution pattern and the solvent polarity.

| Predicted Parameter | Expected Value(s) | Rationale/Analogous Compound Data |

| Excitation Wavelength (λex) | ~340-360 nm | The excitation wavelength is expected to correspond to the longest wavelength absorption maximum. |

| Emission Wavelength (λem) | ~380-450 nm | 1-Phenylnaphthalene has an emission peak at 345 nm.[3] The extended conjugation and the presence of the hydroxyl and aldehyde groups in the target molecule are likely to shift the emission to a longer wavelength. 2-hydroxy-1-naphthaldehyde is known to exhibit excited-state intramolecular proton transfer (ESIPT), which can result in a large Stokes shift.[6][7] |

| Quantum Yield (ΦF) | Moderate to High | Naphthalene derivatives are often highly fluorescent. |

| Stokes Shift | Potentially Large ( > 50 nm) | A significant Stokes shift is anticipated due to the possibility of ESIPT and the extended π-system. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR (Predicted, in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale/Analogous Compound Data |

| ~10.0 | s | 1H | Aldehydic proton (-CHO) | Aldehydic protons typically resonate in the 9-10 ppm region.[8][9] |

| ~7.2-8.2 | m | 10H | Aromatic protons (naphthalene and benzene rings) | Protons on aromatic rings typically appear between 6.5 and 8.5 ppm.[9] The specific shifts will depend on the substitution pattern and through-space interactions. |

| ~10.0-13.0 | s (broad) | 1H | Hydroxyl proton (-OH) | The chemical shift of phenolic protons can vary and they often appear as a broad singlet. Intramolecular hydrogen bonding with the aldehyde group in the naphthalene moiety could shift this proton significantly downfield. |

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale/Analogous Compound Data |

| ~192 | Aldehydic carbon (C=O) | The carbonyl carbon of an aldehyde is typically found in this region. |

| ~110-160 | Aromatic carbons | A complex set of signals is expected for the 16 aromatic carbons. The carbon bearing the hydroxyl group will be shifted downfield. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale/Analogous Compound Data |

| ~3200-3400 | Broad | O-H stretch (phenolic) | The broadness is due to hydrogen bonding. Phenolic O-H stretching is observed in this region.[10] |

| ~3000-3100 | Medium | C-H stretch (aromatic) | Characteristic for C-H bonds on aromatic rings. |

| ~2830-2695 | Medium (often two bands) | C-H stretch (aldehydic) | A diagnostic pair of bands for aldehydes.[8] |

| ~1680-1700 | Strong | C=O stretch (aldehydic) | The carbonyl stretch for an aromatic aldehyde appears in this range.[8] |

| ~1450-1600 | Medium to Strong | C=C stretch (aromatic) | Multiple bands are expected for the aromatic rings. |

| ~1200-1300 | Strong | C-O stretch (phenolic) | Characteristic for the C-O bond of a phenol. |

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of this compound.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.[11]

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank.

-

Rinse the cuvette with the sample solution and then fill it with the sample.

-

Record the absorption spectrum of the sample from approximately 200 to 600 nm.[12]

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a fluorescence-grade solvent. The concentration should be low enough to avoid inner-filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).[6]

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the expected emission maximum).

-

Record an emission spectrum by exciting the sample at its λmax (determined from the UV-Vis spectrum or the excitation spectrum) and scanning the emission wavelengths.[13]

-

The instrument software can be used to calculate the Stokes shift.

-

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR, and 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14] Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of all proton and carbon signals.

-

FT-IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the finely ground sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[15]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement:

-

Record a background spectrum (of the empty sample compartment or the clean ATR crystal).

-

Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[5]

-

Synthesis and Potential Biological Activity

Proposed Synthesis

A plausible synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used method for forming carbon-carbon bonds is catalyzed by a palladium complex.[16][17]

Caption: Proposed Suzuki-Miyaura synthesis pathway.

Potential Biological Signaling and Activity

Derivatives of naphthalene and benzaldehyde have been reported to exhibit a range of biological activities. It is plausible that this compound could exhibit similar properties, such as antimicrobial or anti-inflammatory effects.[2][18] A potential mechanism of action for such compounds could involve the inhibition of key microbial enzymes or the modulation of inflammatory signaling pathways.

Caption: Postulated mechanism of biological action.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented data, derived from analogous compounds, offers a solid foundation for researchers to identify and characterize this molecule. The outlined experimental protocols provide a standardized approach for obtaining empirical data. The proposed synthetic route and the discussion on potential biological activities are intended to stimulate further investigation into this promising compound. Future experimental work is necessary to validate these predictions and to fully elucidate the properties of this compound.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fluorescence Spectroscopy | JASCO [jascoinc.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. agro.icm.edu.pl [agro.icm.edu.pl]

- 11. Uv vis spectroscopy practical. | PDF [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. researchgate.net [researchgate.net]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Synthesis and Biological Evaluation of Some New Naphthyl Derivatives as Anti-microbial Activity [ejchem.journals.ekb.eg]

Unveiling the Elusive Crystal Structure of 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The specific crystal structure of 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde remains an uncharted area in crystallographic literature. Despite extensive searches of chemical and crystallographic databases, no published data for this exact compound was identified. This guide, therefore, provides a comprehensive, albeit hypothetical, roadmap for its synthesis, crystallization, and structural elucidation. Drawing upon established methodologies for analogous compounds, we present detailed experimental protocols and data presentation frameworks to empower researchers in their quest to characterize this novel molecule. This document serves as a practical blueprint for the chemical synthesis, crystal growth, and subsequent X-ray diffraction analysis, culminating in the determination of its three-dimensional atomic arrangement.

Introduction

The fusion of a benzaldehyde moiety with a hydroxynaphthalene scaffold in this compound suggests a molecule of significant interest in medicinal chemistry and materials science. The conformational flexibility and potential for diverse intermolecular interactions, such as hydrogen bonding and π-π stacking, underscore the importance of its crystal structure determination. A definitive crystal structure would provide invaluable insights into its molecular geometry, packing arrangement, and potential biological activity, thereby guiding further drug design and development efforts. Although the crystal structure for the title compound is not available, the crystallographic data for a closely related compound, N'-[(2-Hydroxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide, is presented as a reference.

Proposed Experimental Workflow

The following section outlines a plausible experimental workflow for the synthesis and characterization of this compound.

Synthesis Protocol

A potential synthetic route to this compound involves a multi-step process, beginning with the protection of the aldehyde group, followed by a coupling reaction, and subsequent deprotection. A more direct approach, analogous to the synthesis of related compounds, would be a one-pot reaction. For instance, a modified Duff reaction or a direct arylation could be explored.

A plausible one-pot synthesis could be adapted from a known procedure for a similar compound[1]:

-

Reaction Setup: In a round-bottom flask, dissolve 2-naphthol (1 equivalent) and 4-formylbenzoic acid (1.2 equivalents) in a suitable solvent such as a mixture of ethanol and water.

-

Catalyst and Reagents: Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reaction Conditions: Heat the mixture to reflux (approximately 70-80 °C) with constant stirring for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is often a successful method:

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, dichloromethane, or acetone).

-

Evaporation: Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days.

-

Crystal Growth: As the solvent evaporates, the solution will become supersaturated, and crystals may form.

-

Harvesting: Carefully collect the well-formed single crystals.

Data Presentation: A Reference Case

While crystallographic data for the title compound is unavailable, we present the data for a structurally related molecule, N'-[(2-Hydroxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide, to illustrate the standard format for data presentation[2].

Crystal Data and Structure Refinement

| Parameter | N'-[(2-Hydroxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide[2] |

| Empirical formula | C₁₈H₁₃N₃O₄ |

| Formula weight | 335.31 |

| Temperature | 298 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 11.208(3) Å, α = 90°b = 15.432(3) Å, β = 90.701(2)°c = 8.982(2) Å, γ = 90° |

| Volume | 1553.4(6) ų |

| Z | 4 |

| Density (calculated) | 1.432 Mg/m³ |

| Absorption coefficient | 0.10 mm⁻¹ |

| F(000) | 696 |

| Crystal size | 0.20 x 0.20 x 0.17 mm |

| Theta range for data collection | 2.2 to 25.0° |

| Index ranges | -13<=h<=13, -18<=k<=18, -10<=l<=10 |

| Reflections collected | 8323 |

| Independent reflections | 2817 [R(int) = 0.059] |

| Completeness to theta = 25.00° | 99.7 % |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 0.983 and 0.980 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2817 / 2 / 232 |

| Goodness-of-fit on F² | 1.02 |

| Final R indices [I>2sigma(I)] | R1 = 0.069, wR2 = 0.127 |

| R indices (all data) | R1 = 0.141, wR2 = 0.148 |

| Largest diff. peak and hole | 0.18 and -0.24 e.Å⁻³ |

Logical Relationships in Structure Elucidation

The process of determining a crystal structure follows a logical progression from experimental data to the final refined model.

Conclusion

While the crystal structure of this compound remains to be elucidated, this technical guide provides a robust framework for its synthesis, crystallization, and structural analysis. The detailed protocols and data presentation templates are intended to facilitate future research in this area. The determination of this crystal structure will be a valuable contribution to the fields of medicinal chemistry and materials science, offering critical insights for the rational design of new therapeutic agents and functional materials. Researchers are encouraged to pursue the synthesis and crystallization of this compound to unlock its structural secrets.

References

A Theoretical and Investigative Framework for 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde

To: Researchers, Scientists, and Drug Development Professionals

Subject: This whitepaper provides a comprehensive theoretical investigation framework for the novel compound 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde. Due to the limited availability of specific experimental and theoretical data for this molecule in current literature, this document outlines a robust methodology based on established protocols for structurally similar compounds. The proposed workflows, from synthesis to computational analysis and potential biological screening, are designed to guide future research and characterization of this promising molecule.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used method offers high yields and tolerance for various functional groups. The proposed protocol involves the coupling of 4-formylphenylboronic acid with 1-bromo-2-naphthol.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactant Preparation: In a nitrogen-purged Schlenk flask, dissolve 1-bromo-2-naphthol (1.0 eq.) and 4-formylphenylboronic acid (1.2 eq.) in a 3:1 mixture of toluene and ethanol.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) as the catalyst and an aqueous solution of 2M sodium carbonate (2.0 eq.) as the base.

-

Reaction: Heat the mixture to reflux at 80-90°C and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Theoretical Investigation Methodology

To elucidate the structural, electronic, and spectroscopic properties of this compound, a theoretical investigation using Density Functional Theory (DFT) is proposed. This computational approach is highly effective for predicting molecular properties.[1][2]

Computational Protocol: Density Functional Theory (DFT)

-

Software: All quantum chemical calculations will be performed using the Gaussian 09 or a later version software suite.[1]

-

Methodology: The molecular structure of the title compound will be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][3] A high-level basis set, such as 6-311++G(d,p), will be employed to ensure accuracy.[2][4]

-

Geometry Optimization: A full geometry optimization will be carried out in the gas phase to find the ground state energy minimum.

-

Frequency Analysis: Vibrational frequencies will be calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the theoretical FT-IR spectrum.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the electronic energy gap, chemical hardness, and other reactivity descriptors.[1] The Molecular Electrostatic Potential (MEP) surface will be generated to identify reactive sites.[1][5]

-

Spectroscopic Simulation: The electronic absorption spectrum (UV-Vis) will be simulated using Time-Dependent DFT (TD-DFT) to calculate excitation energies, wavelengths, and oscillator strengths.[1]

-

Non-Linear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) will be calculated to evaluate the compound's potential for NLO applications.[1]

Anticipated Theoretical Data

The following tables summarize the types of quantitative data expected from the proposed DFT calculations. The values are presented as placeholders and would be populated upon completion of the computational study.

Table 1: Predicted Optimized Geometric Parameters

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C=O (aldehyde) | ~1.22 Å |

| O-H (hydroxyl) | ~0.97 Å | |

| C-C (inter-ring) | ~1.48 Å | |

| C-C (benzaldehyde ring) | 1.39 - 1.41 Å | |

| C-C (naphthalene ring) | 1.37 - 1.43 Å | |

| Bond Angles | C-C-H (aldehyde) | ~121° |

| C-C-O (aldehyde) | ~124° | |

| C-O-H (hydroxyl) | ~109° |

| Dihedral Angle | Benzaldehyde-Naphthalene | ~40-50° |

Table 2: Predicted Spectroscopic and Electronic Properties

| Property | Parameter | Predicted Value |

|---|---|---|

| UV-Vis (TD-DFT) | λmax 1 | ~320-350 nm |

| λmax 2 | ~250-280 nm | |

| FT-IR | ν(O-H) stretch | ~3300-3500 cm⁻¹ |

| ν(C-H) aromatic | ~3000-3100 cm⁻¹ | |

| ν(C=O) stretch | ~1690-1710 cm⁻¹ | |

| ν(C=C) aromatic | ~1500-1600 cm⁻¹ | |

| Electronic | HOMO Energy | ~ -5.5 to -6.5 eV |

| LUMO Energy | ~ -1.5 to -2.5 eV |

| | Energy Gap (ΔE) | ~ 3.5 to 4.5 eV |

Table 3: Predicted Non-Linear Optical (NLO) Properties Comparison with urea (a standard reference material) is recommended for evaluating NLO potential.

| Parameter | Symbol | Predicted Value (a.u.) |

|---|---|---|

| Dipole Moment | µ_total | ~ 3.0 - 5.0 Debye |

| Mean Polarizability | <α> | Placeholder (e.g., ~2.5 x 10⁻²³ esu) |

| First Hyperpolarizability | β_total | Placeholder (e.g., ~2.0 x 10⁻³⁰ esu) |

Framework for Biological Investigation

Derivatives of benzaldehyde and naphthalene are known to possess a range of biological activities, including antimicrobial and antioxidant properties.[6][7] A logical next step following synthesis and characterization would be to screen this compound for potential therapeutic applications.

Proposed Biological Screening Workflow

-

Cytotoxicity Assessment: Initially, evaluate the compound's toxicity against a panel of human cell lines (e.g., HEK293 for normal cells, HeLa or MCF-7 for cancer cells) using an MTT or similar viability assay to determine a safe therapeutic window.

-

Antimicrobial Activity: Screen the compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine its Minimum Inhibitory Concentration (MIC).[7][8]

-

Antioxidant Potential: Assess the free radical scavenging activity using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.[8]

-

Enzyme Inhibition: Based on the structural motifs, the compound could be tested as an inhibitor for specific enzymes relevant to disease, such as carbonic anhydrases or tyrosinase.[6]

Conclusion

This document outlines a systematic and comprehensive framework for the synthesis, theoretical characterization, and biological evaluation of this compound. By employing established synthetic protocols, robust DFT calculations, and a tiered biological screening approach, this framework provides a clear roadmap for future research. The anticipated data will elucidate the fundamental properties of this novel compound, paving the way for its potential application in materials science and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide on the Solvatochromic Behavior of 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde and its Analogs

Introduction

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the electronic ground and excited states of a chromophore by the surrounding solvent molecules. For researchers, scientists, and drug development professionals, understanding the solvatochromic behavior of a compound is crucial as it provides insights into its molecular structure, electronic properties, and interactions with its environment. 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde, possessing both a hydroxyl group capable of intramolecular hydrogen bonding and an extended π-conjugated system, is expected to exhibit significant solvatochromism. This behavior is largely dictated by the tautomeric equilibrium between its enol-imine and keto-amine forms in solution.

Core Concept: Tautomerism and Solvatochromism

The solvatochromic properties of compounds related to this compound are intrinsically linked to the tautomeric equilibrium between the enol-imine and keto-amine forms. The polarity of the solvent can significantly influence this equilibrium. In non-polar solvents, the enol form is generally more stable. As the solvent polarity increases, the keto form can become more stabilized, leading to a shift in the absorption and emission spectra. This equilibrium is a key factor in the observed solvatochromic shifts.[1][2][3]

Quantitative Data Presentation

The following tables summarize the UV-Visible absorption maxima (λmax) for Schiff bases derived from 2-hydroxy-1-naphthaldehyde in various solvents. This data serves as a proxy to understand the potential solvatochromic behavior of this compound.

Table 1: Solvatochromic Data for 2-((E)-(phenylimino)methyl)naphthalen-2-ol

| Solvent | Polarity (ET(30)) | λmax (nm) | Reference |

| Toluene | 33.9 | ~400 (enol) | [3] |

| Acetonitrile | 45.6 | ~400 (enol), >400 (keto) | [3] |

Table 2: Solvatochromic Data for a 2-hydroxy-1-naphthyl containing Schiff base (Compound 5 in source)

| Solvent | Tautomeric Constant (KT = [keto]/[enol]) | λmax (nm) - Enol | λmax (nm) - Keto | Reference |

| Toluene | 0.12 | ~400 | ~470 | [2] |

| Acetonitrile | 0.22 | ~400 | ~470 | [2] |

| Methanol | 0.63 | ~400 | ~470 | [2] |

Experimental Protocols

The investigation of solvatochromic behavior typically involves spectrophotometric analysis in a range of solvents with varying polarities.

Preparation of Solutions

-

Stock Solution: A concentrated stock solution of the compound of interest (e.g., 1 x 10-3 M) is prepared in a high-purity solvent in which the compound is highly soluble (e.g., spectroscopic grade acetone or DMSO).

-

Working Solutions: Aliquots of the stock solution are diluted with a series of solvents of different polarities to obtain a final concentration suitable for spectroscopic measurements (typically in the micromolar range, e.g., 1 x 10-5 M). A consistent concentration is maintained across all solvent systems to ensure comparability of the results.[4]

Spectroscopic Measurements

-

UV-Visible Absorption Spectroscopy: The absorption spectra of the working solutions are recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-700 nm). The solvent used for each working solution is also used as the blank reference. The wavelength of maximum absorption (λmax) is determined for each solvent.[3][4]

-

Fluorescence Spectroscopy: For fluorescent compounds, emission spectra are recorded on a spectrofluorometer. The excitation wavelength is typically set at or near the λmax observed in the absorption spectrum. The emission spectra are recorded, and the wavelength of maximum emission is identified for each solvent.[5]

Data Analysis

The collected spectral data is analyzed to correlate the shifts in λmax with solvent polarity parameters, such as the Reichardt's dye ET(30) scale or the Kamlet-Taft parameters. This analysis helps in quantifying the extent of solvatochromism and understanding the nature of solute-solvent interactions.

Visualizations

Logical Relationships in Solvatochromism

The following diagram illustrates the fundamental principle of solvatochromism, showing how solvent polarity affects the energy levels of a chromophore.

Caption: Stabilization of the more polar excited state in polar solvents leads to a smaller energy gap (ΔE_P) and a red shift in absorption.

Experimental Workflow for Solvatochromism Study

The diagram below outlines the typical experimental workflow for investigating the solvatochromic properties of a compound.

Caption: A typical experimental workflow for the study of solvatochromic behavior.

Conclusion

While direct experimental data for this compound remains to be reported, the analysis of its structural analogs strongly suggests that it will exhibit significant solvatochromism. This behavior is anticipated to be driven by the solvent-dependent tautomeric equilibrium between its enol and keto forms. The provided experimental protocols offer a robust framework for the systematic investigation of its photophysical properties. Such studies are essential for harnessing the potential of this and similar molecules in applications ranging from chemical sensing to the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Phenomenon of Excited-State Intramolecular Proton Transfer in 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the excited-state intramolecular proton transfer (ESIPT) phenomenon in 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde. While direct experimental data for this specific compound is not extensively available in the public domain, this paper synthesizes information from structurally analogous compounds to present a comprehensive overview of its expected photophysical properties, the underlying ESIPT mechanism, and the experimental protocols for its investigation. This information is of significant value to researchers in the fields of molecular probes, sensors, and photostabilizers, as well as to professionals in drug development exploring novel fluorophores.

Introduction to Excited-State Intramolecular Proton Transfer (ESIPT)

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that involves the transfer of a proton within a molecule upon electronic excitation.[1][2] This process typically occurs in molecules possessing both a proton-donating group (e.g., a hydroxyl group) and a proton-accepting group (e.g., a carbonyl or imine nitrogen) in close proximity, often connected by an intramolecular hydrogen bond.[2][3] Upon absorption of light, the molecule is promoted to an excited electronic state, leading to a significant redistribution of electron density. This change in electronic structure often increases the acidity of the proton donor and the basicity of the proton acceptor, thereby facilitating the proton transfer.[4]

The ESIPT process is characterized by a four-level photochemical cycle involving the ground and excited states of both the normal (enol) and tautomeric (keto) forms of the molecule.[1] A key feature of ESIPT is the large Stokes shift, which is the difference in energy between the absorption and emission maxima.[5] This large shift arises because the emission occurs from the energetically relaxed keto tautomer, which has a lower energy level than the initially excited enol form. This property is highly desirable for applications in fluorescence imaging and sensing, as it minimizes self-absorption and background interference.[6]

The ESIPT Process in this compound

In this compound, the hydroxyl group on the naphthalene ring acts as the proton donor, while the carbonyl oxygen of the benzaldehyde group serves as the proton acceptor. An intramolecular hydrogen bond between these two groups facilitates the ESIPT process.

Upon photoexcitation, the molecule transitions from its ground state enol form (E) to the excited enol form (E). In the excited state, the proton from the hydroxyl group is rapidly transferred to the carbonyl oxygen, forming the excited keto tautomer (K). This tautomer then relaxes to the ground state keto form (K) via fluorescence, emitting a photon at a longer wavelength (lower energy) compared to the initial absorption. Finally, the keto form undergoes a non-radiative back-proton transfer to regenerate the ground state enol form, completing the cycle.

Below is a diagram illustrating the logical workflow for investigating the ESIPT process in a given molecule.

Caption: Workflow for ESIPT investigation.

Quantitative Data from Analogous Compounds

The following tables summarize the photophysical properties of compounds structurally similar to this compound, which exhibit ESIPT. This data provides a reasonable estimation of the expected values for the target molecule.

Table 1: Steady-State Spectroscopic Data of Analogous ESIPT Molecules in Different Solvents

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

| 2-Hydroxy-1-naphthaldehyde | Cyclohexane | 350 | 530 | ~10,000 |

| 2-Hydroxy-1-naphthaldehyde | Ethanol | 355 | 540 | ~10,200 |

| Salicylaldehyde | n-Hexane | 325 | 430 | ~8,000 |

| Salicylaldehyde | Acetonitrile | 328 | 435 | ~8,100 |

| 3-Hydroxyflavone | Cyclohexane | 340 | 525 | ~9,900 |

| 3-Hydroxyflavone | Acetonitrile | 345 | 535 | ~9,900 |

Data compiled and inferred from similar compounds reported in the literature.[7][8][9]

Table 2: Time-Resolved Fluorescence Data of Analogous ESIPT Molecules

| Compound | Solvent | Fluorescence Lifetime (τ) of Keto Tautomer (ns) |

| 2-Hydroxy-1-naphthaldehyde | Cyclohexane | 1.4 |

| 3-Hydroxyflavone | n-Hexane | 1.2 |

| 2-(2-hydroxyphenyl)benzoxazole | Hexane | 0.295 |

Data compiled and inferred from similar compounds reported in the literature.[6][9][10]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves a Suzuki coupling reaction between 4-formylphenylboronic acid and 1-bromo-2-naphthol.

Materials:

-

1-bromo-2-naphthol

-

4-formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene and water (solvent mixture)

Procedure:

-

In a round-bottom flask, dissolve 1-bromo-2-naphthol (1 equivalent) and 4-formylphenylboronic acid (1.2 equivalents) in a 3:1 mixture of toluene and water.

-

Add potassium carbonate (3 equivalents) to the mixture.

-

Deoxygenate the solution by bubbling with nitrogen or argon for 20-30 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

-

Reflux the mixture at 90-100 °C for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy to confirm its structure and purity.[8][11]

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima and the Stokes shift.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Prepare stock solutions of the compound in various solvents of different polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) at a concentration of approximately 1 mM.

-

From the stock solutions, prepare dilute solutions (e.g., 1-10 µM) for spectroscopic measurements.

-

Record the absorption spectra using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).

-

Record the fluorescence emission spectra using the fluorometer. The excitation wavelength should be set at the absorption maximum of the enol form.

-

Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λ_abs_max - 1/λ_em_max) * 10⁷, where λ is in nm.[5]

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime of the excited keto tautomer.

Instrumentation:

-

Time-Correlated Single Photon Counting (TCSPC) system or a streak camera coupled with a pulsed laser source (e.g., picosecond laser diode or femtosecond laser).

Procedure:

-

Prepare a dilute solution of the compound in the desired solvent.

-

Excite the sample with the pulsed laser at the absorption maximum of the enol form.

-

Collect the fluorescence decay profile at the emission maximum of the keto tautomer.

-

The instrument response function (IRF) should be measured using a scattering solution.

-

The fluorescence decay data is then fitted to an exponential decay model, after deconvolution with the IRF, to obtain the fluorescence lifetime (τ).[12][13]

Signaling Pathway and Logical Relationships

The ESIPT process can be visualized as a signaling pathway where the initial input (photon absorption) triggers a series of events leading to a specific output (fluorescence emission).

Caption: The ESIPT four-level photocycle.

Conclusion

This compound is a promising candidate for exhibiting excited-state intramolecular proton transfer, a process that endows molecules with unique and advantageous photophysical properties. By drawing parallels with structurally related compounds, this guide has provided a comprehensive overview of its expected spectroscopic characteristics, a plausible synthetic route, and detailed experimental protocols for its investigation. The large Stokes shift and sensitivity to the local environment make this and similar molecules highly attractive for the development of advanced fluorescent probes and materials. Further experimental and theoretical studies on this specific compound are warranted to fully elucidate its photophysical behavior and unlock its potential applications in various scientific and technological fields.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Excited-State Intramolecular Proton Transfer: A Short Introductory Review [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Excited State Intramolecular Proton Transfer Dynamics of Derivatives of the Green Fluorescent Protein Chromophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. time-resolved-fluorescence-spectroscopy-for-studying-stepwise-excited-state-intramolecular-double-proton-transfer - Ask this paper | Bohrium [bohrium.com]

- 13. chemistry.montana.edu [chemistry.montana.edu]

Aggregation-Induced Emission Properties of 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scholarly and technical information regarding the specific aggregation-induced emission (AIE) properties of 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde derivatives is limited in currently available literature. This guide provides a comprehensive framework based on the well-established principles of AIE in structurally related Schiff base compounds, particularly those derived from 2-hydroxynaphthalene. The experimental protocols and data presented herein are representative examples from the broader class of naphthalene-based Schiff base AIEgens and should be adapted and validated for the specific derivatives of this compound.

Introduction to Aggregation-Induced Emission (AIE)

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent in the aggregated state. This is in stark contrast to the aggregation-caused quenching (ACQ) effect commonly observed in traditional fluorophores. The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), including intramolecular rotation and vibration, in the aggregated state. This blockage of non-radiative decay pathways opens up the radiative decay channel, leading to enhanced fluorescence emission.

Schiff bases derived from salicylaldehyde and its analogues, including those incorporating the 2-hydroxynaphthalene moiety, are a prominent class of AIE-active compounds. The presence of the hydroxyl group ortho to the imine bond can lead to excited-state intramolecular proton transfer (ESIPT), which can also influence the AIE properties. The twisted molecular conformation of many Schiff bases further promotes the AIE effect by preventing close π-π stacking in the solid state.

Synthesis of this compound Derivatives

The synthesis of Schiff base derivatives of this compound typically involves a condensation reaction between the aldehyde and a primary amine.

General Synthetic Protocol

A general procedure for the synthesis of these Schiff bases is as follows:

-

Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol.

-

Catalysis (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

-

Reflux: The reaction mixture is refluxed for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the pure Schiff base derivative.

Experimental Protocols for AIE Characterization

Preparation of Aggregates

The AIE properties of the synthesized compounds are typically investigated by inducing aggregation in a solvent-water mixture.

-

Stock Solution: Prepare a stock solution of the compound in a good solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), at a concentration of approximately 1 mM.

-

Solvent-Water Mixtures: Prepare a series of solutions with varying water fractions (fw), typically from 0% to 90% (v/v), by adding water to the stock solution while maintaining a constant final concentration of the compound (e.g., 10 µM).

-

Equilibration: Allow the solutions to equilibrate for a specific period before measurement.

Photophysical Measurements

-

Instrumentation: A UV-Vis spectrophotometer and a fluorescence spectrophotometer are required.

-

Procedure:

-

Record the UV-Vis absorption spectra of the compound in the series of solvent-water mixtures.

-

Record the fluorescence emission spectra of the same solutions, using an excitation wavelength determined from the absorption spectra (typically at the absorption maximum).

-

The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.

-

Standard: A common standard is quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54).

-

Equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) Where:

-

ΦF is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

-

Procedure:

-

Prepare dilute solutions of both the sample and the standard in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the absorbance and fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the integrated fluorescence intensities.

-

Apply the above equation to determine the quantum yield of the sample.

-

Quantitative Data Presentation

The following tables present hypothetical photophysical data for a series of this compound derivatives (HNB-X), illustrating how such data should be structured for clear comparison.

Table 1: Photophysical Properties of HNB-X Derivatives in THF

| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF (%) |

| HNB-A | 380 | 485 | 105 | < 0.1 |

| HNB-B | 385 | 490 | 105 | < 0.1 |

| HNB-C | 378 | 482 | 104 | < 0.1 |

Table 2: AIE Properties of HNB-X Derivatives in THF/Water Mixtures (90% water fraction)

| Compound | λem (nm) | ΦF (%) | αAIE (I/I0) |

| HNB-A | 510 | 25.3 | 253 |

| HNB-B | 515 | 31.8 | 318 |

| HNB-C | 508 | 22.1 | 221 |

Note: λabs = Absorption maximum; λem = Emission maximum; ΦF = Fluorescence quantum yield; αAIE = AIE enhancement factor (I is the fluorescence intensity in the aggregated state, and I0 is the fluorescence intensity in the pure solvent).

Visualizations

Proposed AIE Mechanism

The aggregation-induced emission in these compounds is driven by the restriction of intramolecular motions in the aggregated state.

Caption: Proposed mechanism of Aggregation-Induced Emission (AIE).

Experimental Workflow for AIE Investigation

The systematic investigation of AIE properties follows a well-defined workflow.

Caption: Experimental workflow for AIE property investigation.

Potential Applications in Drug Development

The AIE properties of this compound derivatives make them promising candidates for various applications in drug development and biomedical research:

-

Bioimaging: Their bright fluorescence in the aggregated state allows for high-contrast imaging of cells and tissues. The hydrophobic nature of the aggregates can facilitate cell membrane permeability.

-

Drug Delivery: These AIEgens can be formulated into nanoparticles for the encapsulation and delivery of therapeutic agents. The fluorescence can be used to track the delivery and release of the drug.

-

Sensing: The emission of these compounds can be sensitive to the local environment, making them suitable for developing sensors for pH, viscosity, and the presence of specific biomolecules.

Conclusion

While specific data for this compound derivatives remains to be extensively reported, the established principles of AIE in related Schiff bases provide a strong foundation for their investigation. The synthetic and analytical protocols outlined in this guide offer a clear roadmap for researchers to explore the AIE properties of this promising class of compounds and unlock their potential in various scientific and biomedical fields. Further research is encouraged to synthesize and characterize these derivatives to build a comprehensive understanding of their structure-property relationships.

4-(2-Hydroxynaphthalen-1-yl)benzaldehyde: A Versatile Building Block for the Synthesis of Biologically Active Schiff Bases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2][3] Their versatile biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, make them attractive scaffolds for drug discovery.[1][3][[“]][5] The formation of Schiff bases through the condensation of a primary amine with an aldehyde or ketone is a straightforward and efficient synthetic transformation.[2][6] The biological efficacy of Schiff bases can be fine-tuned by the judicious selection of the aldehyde and amine precursors.

The 2-hydroxynaphthalene moiety is a privileged scaffold in medicinal chemistry, known to impart valuable physicochemical and biological properties to molecules. This guide focuses on the utility of a specialized building block, 4-(2-hydroxynaphthalen-1-yl)benzaldehyde, for the synthesis of novel Schiff bases with potential therapeutic applications. Due to the likely non-commercial availability of this core aldehyde, a plausible synthetic route is first proposed, followed by detailed protocols for its conversion into a diverse library of Schiff bases and a summary of their expected biological potential based on related structures.

Synthesis of the Core Building Block: this compound

The target aldehyde can be efficiently synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[9][10] The proposed synthetic strategy involves the coupling of 1-bromo-2-naphthol with 4-formylphenylboronic acid.

Caption: Proposed synthesis of the core building block via Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methods.[11][12][13][14]

-

Reaction Setup: In a round-bottom flask, combine 1-bromo-2-naphthol (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and a suitable base such as sodium carbonate (Na₂CO₃, 2.0 eq).[14]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Catalyst Addition: Purge the flask with an inert gas (e.g., argon or nitrogen). Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of Schiff Bases from this compound

The synthesized aldehyde serves as a versatile precursor for a wide range of Schiff bases through condensation with various primary amines.[2][6]

Caption: General synthesis of Schiff bases via condensation reaction.

Experimental Protocol: General Synthesis of Schiff Bases

This is a generalized procedure for the synthesis of Schiff bases.[6][15]

-

Dissolution: Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

-

Amine Addition: To this solution, add an equimolar amount of the desired primary amine (1.0 eq).

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.[6]

-

Reaction: Reflux the reaction mixture for 2-6 hours. The formation of a precipitate often indicates product formation.

-

Isolation: Cool the mixture to room temperature. The solid product can be collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Recrystallization: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or a solvent mixture.

Physicochemical and Spectroscopic Data

The synthesized Schiff bases can be characterized using various spectroscopic techniques. The following table summarizes the expected characteristic data based on analogous compounds reported in the literature.

| Schiff Base Derivative (R group on Amine) | Expected Yield (%) | Expected M.P. (°C) | FT-IR ν(C=N) (cm⁻¹) | ¹H NMR δ(CH=N) (ppm) |

| Phenyl | 75-85 | 180-190 | 1610-1630 | 8.5-8.9[16] |

| 4-Chlorophenyl | 78-88 | 195-205 | 1615-1625[17] | 8.6-9.0 |

| 4-Methoxyphenyl | 80-90 | 185-195 | 1605-1620[18] | 8.5-8.8 |

| 4-Nitrophenyl | 70-80 | 210-220 | 1610-1625[15] | 8.8-9.2 |

| n-Butyl | 65-75 | 140-150 | 1620-1635 | 8.2-8.5 |

Note: These values are estimations based on literature for structurally similar Schiff bases and may vary.

Biological Activities of Related Schiff Bases

Schiff bases derived from hydroxylated aromatic aldehydes exhibit a wide range of biological activities. The data presented below is from studies on related compounds and serves as a guide to the potential applications of Schiff bases derived from this compound.

Anticancer Activity

Many Schiff bases have demonstrated potent cytotoxic effects against various cancer cell lines.[19][20][21] Their mechanism of action is often attributed to the azomethine group, which can interfere with cellular processes.

| Schiff Base Type | Cell Line | IC₅₀ (µM) | Reference |

| Diarylpyrimidine derivatives | SGC-7901, HeLa, MCF-7 | Varies | [22] |

| Trimethoxybenzamide hybrids | MCF-7 (Breast Cancer) | 2.28 | [23] |

| s-Triazine derivatives | Various | - | [16] |

| Naphthol diazenyl scaffold based | HT-29 (Colorectal) | Varies | [7] |

Antimicrobial Activity

Schiff bases and their metal complexes are well-documented for their antibacterial and antifungal properties.[24][25] The imine group is crucial for their antimicrobial action, potentially by inhibiting essential enzymes or disrupting cell wall synthesis.[26]

| Schiff Base/Complex Type | Microorganism | MIC (µg/mL) | Reference |

| Aminophenazone derivatives | S. aureus, S. typhimurium | 6.25 | [5] |

| Chitosan-based | E. coli, S. aureus, C. albicans | Varies | [26] |

| Sulfonamide-based | S. aureus | 15.62-31.25 (µM) | [1] |

| Zinc(II) complexes | S. aureus, E. coli | Varies | [25] |

Proposed Mechanism of Action & Experimental Workflow

A significant body of research suggests that certain anticancer Schiff bases exert their effect by inhibiting tubulin polymerization, a critical process for cell division.[20][23] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[20][23]

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

The overall workflow for the development and evaluation of these novel Schiff bases is outlined below.

Caption: Workflow for synthesis, characterization, and evaluation of Schiff bases.

Conclusion

This compound represents a highly promising, albeit specialized, building block for the creation of novel Schiff bases. Its synthesis via robust methods like the Suzuki-Miyaura coupling makes it accessible for research purposes. The resulting Schiff bases, incorporating the valuable 2-hydroxynaphthalene pharmacophore, are poised to exhibit significant biological activities, particularly in the realms of anticancer and antimicrobial drug discovery. This guide provides the foundational synthetic protocols and a predictive framework for the properties and potential of these compounds, offering a valuable resource for researchers in the field of medicinal chemistry. Further exploration and biological screening of Schiff bases derived from this core structure are highly warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]

- 5. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijacskros.com [ijacskros.com]

- 7. nobelprize.org [nobelprize.org]

- 8. mdpi.com [mdpi.com]

- 9. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. rsc.org [rsc.org]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. ijtsrd.com [ijtsrd.com]

- 16. rsc.org [rsc.org]

- 17. sphinxsai.com [sphinxsai.com]

- 18. jetir.org [jetir.org]

- 19. nbinno.com [nbinno.com]

- 20. Synthesis, Structure, Stability, and Inhibition of Tubulin Polymerization by RuII−p-Cymene Complexes of Trimethoxyaniline-Based Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijmcmed.org [ijmcmed.org]

- 22. frontiersin.org [frontiersin.org]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis and antimicrobial evaluation of some Schiff bases and their metal complexes against bacteria and fungi [bjas.journals.ekb.eg]

- 25. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Fluorescent Probes from 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characteristics, and applications of novel fluorescent probes derived from 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde. This class of compounds, particularly Schiff base derivatives, has garnered significant attention for its potential in the selective detection of various analytes, including metal ions, making them valuable tools in chemical biology and drug development. This document outlines detailed experimental protocols, summarizes key quantitative data, and illustrates the underlying signaling mechanisms.

Introduction

Fluorescent probes are indispensable tools in modern chemical and biological research, enabling the visualization and quantification of specific analytes in complex environments. Naphthalene-based fluorophores are particularly attractive due to their excellent photophysical properties, including high quantum yields and good photostability. The strategic incorporation of a benzaldehyde moiety at the 4-position of the 2-hydroxynaphthalene core provides a versatile handle for the synthesis of a diverse library of fluorescent probes, most notably through the formation of Schiff bases. These probes often exhibit "turn-on" or "turn-off" fluorescence responses upon binding to a target analyte, a phenomenon driven by mechanisms such as Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT).

This guide focuses on the synthesis of Schiff base fluorescent probes from this compound and their application in the detection of metal ions, which are of significant interest due to their roles in various physiological and pathological processes.

Synthetic Routes and Experimental Protocols

The primary synthetic route to fluorescent probes from this compound involves the condensation reaction with various primary amines to form Schiff bases. This reaction is typically straightforward, high-yielding, and allows for a high degree of modularity in the probe design by simply varying the amine component.

General Synthesis of Schiff Base Fluorescent Probes

A common and efficient method for the synthesis of these probes is the direct condensation of this compound with an appropriate amine in a suitable solvent, often with acid catalysis.

Experimental Protocol:

-

Dissolution of Reactants: Dissolve 1 equivalent of this compound in a minimal amount of a suitable solvent such as ethanol or methanol.

-

Addition of Amine: To the stirred solution, add a stoichiometric equivalent (or a slight excess) of the desired primary amine (e.g., a substituted aniline, an aliphatic amine, or a heterocyclic amine).

-

Catalysis (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically refluxed for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, if formed, is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: The structure of the synthesized probe is confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.

Example Synthesis: A Probe for Metal Ion Detection

A representative protocol for the synthesis of a Schiff base probe for metal ion detection involves the reaction of this compound with an amine containing a chelating moiety, such as 2-amino-thiophenol.

Experimental Protocol:

-

In a round-bottom flask, this compound (1 mmol) is dissolved in 20 mL of absolute ethanol.

-

To this solution, 2-amino-thiophenol (1 mmol) is added, followed by the addition of a few drops of glacial acetic acid.

-

The mixture is heated to reflux and maintained at this temperature for 4 hours.

-

After cooling to room temperature, the bright yellow solid product that precipitates is collected by vacuum filtration.

-

The solid is washed with cold ethanol and dried under vacuum to afford the pure Schiff base fluorescent probe.

Quantitative Data and Performance Characteristics

The performance of a fluorescent probe is defined by several key quantitative parameters. The following tables summarize representative data for Schiff base probes derived from 2-hydroxy-1-naphthaldehyde, which are expected to be highly analogous to those derived from this compound.

| Probe Characteristic | Value/Range | Analyte | Reference |

| Excitation Wavelength (λex) | 370 - 450 nm | Metal Ions | [1][2] |

| Emission Wavelength (λem) | 450 - 550 nm | Metal Ions | [1][2] |

| Quantum Yield (Φ) | 0.01 - 0.5 (analyte-dependent) | Metal Ions | [3] |

| Stokes Shift | 80 - 150 nm | Metal Ions | [4] |

Table 1: General Photophysical Properties of Naphthalene-Based Schiff Base Probes

| Analyte | Limit of Detection (LOD) | Binding Stoichiometry (Probe:Analyte) | Sensing Mechanism | Reference |

| Al³⁺ | 10⁻⁷ M | 2:1 | ESIPT Inhibition | [1][2] |

| Zn²⁺ | 10⁻⁶ - 10⁻⁷ M | 1:1 or 2:1 | PET Inhibition | [3] |

| Cu²⁺ | 10⁻⁶ - 10⁻⁷ M | 1:1 or 1:2 | Fluorescence Quenching | [3] |

| Sulfite/Bisulfite | 9.93 nM | - | Conjugation Disruption | [5] |

Table 2: Performance Characteristics for Specific Analytes

Signaling Pathways and Mechanisms

The fluorescence response of these probes is governed by well-defined photophysical processes. The following diagrams illustrate the common signaling pathways.

Photoinduced Electron Transfer (PET) Mechanism

In the absence of the target analyte, the fluorescence of the probe is quenched due to the transfer of an electron from a donor moiety (often the amine part of the Schiff base) to the excited fluorophore (the naphthalene core). Upon binding of the analyte (e.g., a metal ion) to the donor, the energy level of the donor is lowered, inhibiting the PET process and leading to a "turn-on" of fluorescence.

References

- 1. A high performance 2-hydroxynaphthalene Schiff base fluorescent chemosensor for Al3+ and its applications in imaging of living cells and zebrafish in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PlumX [plu.mx]

- 3. ijbpas.com [ijbpas.com]

- 4. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Photophysical Properties of 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract